3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
This sulfonamide derivative features a 3,4-dimethyl-substituted benzene ring linked via a sulfonamide group to a 1,2,3,4-tetrahydroquinoline scaffold modified with a thiophene-2-carbonyl moiety. Its structural complexity allows for targeted interactions with biological receptors, though specific pharmacological data remain under investigation.
Properties
IUPAC Name |
3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-15-7-9-19(13-16(15)2)29(26,27)23-18-8-10-20-17(14-18)5-3-11-24(20)22(25)21-6-4-12-28-21/h4,6-10,12-14,23H,3,5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPVGYPZOZHSMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carbonyl intermediate, followed by the formation of the tetrahydroquinoline ring system. The final step involves the sulfonation of the benzene ring and subsequent coupling with the tetrahydroquinoline derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit key enzymes or receptors involved in disease pathways, leading to its therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The molecular weight difference (~32 g/mol) arises from the oxygen atoms in methoxy groups, which are absent in the dimethyl variant.
Electronic and Steric Effects
- Methoxy Groups : Electron-withdrawing due to the oxygen atom, which may alter electronic distribution in the benzene ring and influence receptor binding .
- Methyl Groups : Electron-donating, increasing electron density in the aromatic system. This could enhance interactions with hydrophobic pockets in target proteins.
Biological Activity
The compound 3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A sulfonamide group , known for its antibacterial properties.
- A tetrahydroquinoline moiety , which has been associated with various pharmacological activities.
- A thiophene ring , which enhances the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Activity
Studies have shown that sulfonamide derivatives often possess significant antimicrobial properties. The following table summarizes the antimicrobial efficacy of similar compounds:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.5 µg/mL |
| Compound B | S. aureus | 0.2 µg/mL |
| Compound C | P. aeruginosa | 1.0 µg/mL |
| Target Compound | Various Bacteria | TBD |
The target compound's activity against specific bacterial strains remains to be fully characterized but is expected to align with the trends observed in related sulfonamide compounds.
Anticancer Activity
The tetrahydroquinoline structure is notable for its potential anticancer properties. Research has indicated that compounds containing this moiety can inhibit tumor growth by targeting various pathways involved in cancer progression. For example, studies on similar structures have demonstrated their ability to:
- Inhibit cell proliferation in cancer cell lines.
- Induce apoptosis through mitochondrial pathways.
Enzyme Inhibition
Sulfonamides are also recognized for their ability to inhibit specific enzymes. The target compound may interact with enzymes such as:
- Dihydropteroate synthase , an enzyme crucial for bacterial folate synthesis.
- Carbonic anhydrase , which plays a role in various physiological processes.
Case Studies
Several case studies have highlighted the biological activity of structurally similar compounds:
- Case Study on Antibacterial Activity : A study evaluated a series of sulfonamide derivatives against multi-drug resistant bacterial strains, revealing that modifications in the thiophene ring significantly enhanced antibacterial potency.
- Case Study on Anticancer Potential : Another investigation focused on tetrahydroquinoline derivatives, demonstrating their capacity to inhibit tumor growth in xenograft models through mechanisms involving cell cycle arrest and apoptosis induction.
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
- Stepwise Synthesis : Begin with the preparation of the tetrahydroquinoline core via cyclization of aniline derivatives with carbonyl-containing precursors. The thiophene-2-carbonyl moiety can be introduced via amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
- Optimization Strategies : Use design of experiments (DoE) to vary parameters like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Monitor reaction progress via TLC or HPLC. For purification, employ column chromatography with gradient elution (silica gel, hexane/ethyl acetate) .
- Yield Improvement : Consider microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- Spectroscopy :
- NMR : Use H and C NMR to confirm substituent positions and stereochemistry. Compare chemical shifts with analogous tetrahydroquinoline derivatives .
- HRMS : Validate molecular weight and fragmentation patterns.
- Crystallography : If single crystals are obtainable (via slow evaporation in EtOH/CHCl), perform X-ray diffraction to resolve bond angles and confirm the thiophene-carbonyl orientation .
- Purity Analysis : Utilize HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Aim for >95% purity for biological assays .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the compound’s predicted vs. observed biological activity?
Methodological Answer:
- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinases or GPCRs). Compare binding affinities across different protein conformations .
- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding networks to explain discrepancies between in silico predictions and in vitro data .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electronic parameters. Validate with experimental IC values from enzyme inhibition assays .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties without compromising bioactivity?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester or phosphate) to the sulfonamide moiety to enhance solubility. Test hydrolysis rates in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots. Modify vulnerable sites (e.g., methyl groups on the benzene ring) with deuterium or fluorine substituents .
- Permeability Assays : Conduct Caco-2 cell monolayer studies to assess intestinal absorption. Apply Lipinski’s Rule of Five and adjust logP via substituent modifications .
Q. How can researchers address inconsistencies in cytotoxicity data across different cell lines?
Methodological Answer:
- Dose-Response Refinement : Perform 72-hour MTT assays across a broader concentration range (0.1–100 µM) in multiple cell lines (e.g., HEK293, HeLa, HepG2). Normalize data to cell viability controls and replicate experiments (n ≥ 3) .
- Mechanistic Profiling : Use RNA-seq or proteomics to identify differential expression of apoptosis-related genes (e.g., Bcl-2, caspase-3) in sensitive vs. resistant cell lines. Validate via Western blot .
- Solubility Considerations : Pre-dissolve the compound in DMSO (<0.1% final concentration) and confirm solubility in cell culture media via dynamic light scattering (DLS) .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
